[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid
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Overview
Description
[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid typically involves the following steps:
Formation of the Triazole Ring:
Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction where a phenol reacts with an appropriate halogenated precursor.
Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced via esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition reaction and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group attached to the triazole ring.
Reduction: Reduction reactions can be performed on the triazole ring to yield dihydrotriazoles.
Substitution: The phenoxy group can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst like iron(III) chloride (FeCl₃).
Major Products
Oxidation: Oxidation of the ethyl group can yield carboxylic acids or aldehydes.
Reduction: Reduction of the triazole ring can produce dihydrotriazoles.
Substitution: Halogenation of the phenoxy group can yield halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold in organic synthesis .
Biology
In biological research, this compound can be used to study enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine
In medicinal chemistry, triazole derivatives are known for their antimicrobial and antifungal properties. This compound could be explored for similar applications .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenoxy group can enhance the compound’s binding affinity to its target, while the acetic acid moiety can participate in hydrogen bonding, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazole: A basic triazole structure without additional functional groups.
[2-(4-Methyl-[1,2,4]triazol-3-yl)-phenoxy]-acetic acid: A similar compound with a methyl group instead of an ethyl group on the triazole ring.
[2-(3-Ethyl-[1,2,3]triazol-4-yl)-phenoxy]-acetic acid: A compound with a different triazole isomer.
Uniqueness
The unique combination of the ethyl group on the triazole ring and the phenoxy-acetic acid moiety makes [2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid distinct. This structure can result in unique chemical and biological properties, such as enhanced stability and specific binding interactions.
Properties
IUPAC Name |
2-[2-(3-ethyl-1,2,4-triazol-4-yl)phenoxy]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-2-11-14-13-8-15(11)9-5-3-4-6-10(9)18-7-12(16)17/h3-6,8H,2,7H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJDZJGLUVTURR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=CN1C2=CC=CC=C2OCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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